(+)-Perillyl Alcohol Exhibits >5-Fold Superior Tumor Regression Potency Over Limonene in Mammary Carcinoma Models
In a direct comparative study using the DMBA-induced rat mammary carcinoma model, dietary administration of (+)-perillyl alcohol induced regression in 81% of small carcinomas and up to 75% of advanced carcinomas [1]. Critically, the study found that (+)-perillyl alcohol was greater than five times more potent than its structural precursor, limonene, at inducing this tumor regression [1]. This enhanced potency correlates with superior pharmacokinetics, as rats fed a 2% perillyl alcohol diet achieved plasma terpene metabolite levels of 0.82 mM, compared to only 0.27 mM in rats fed a 10% limonene diet [1].
| Evidence Dimension | In vivo tumor regression potency and associated plasma metabolite concentration |
|---|---|
| Target Compound Data | 81% regression in small carcinomas; 75% in advanced carcinomas; Plasma metabolites = 0.82 mM on a 2% diet [1]. |
| Comparator Or Baseline | Limonene. Regressed mammary carcinomas. Plasma metabolites = 0.27 mM on a 10% diet [1]. |
| Quantified Difference | >5-fold more potent at inducing tumor regression, and a >3-fold higher plasma metabolite concentration from a 5-fold lower dietary dose [1]. |
| Conditions | Wistar-Furth rats with DMBA-induced mammary carcinomas; dietary administration for 10 weeks [1]. |
Why This Matters
This establishes a clear, quantitative advantage for (+)-perillyl alcohol over the more readily available limonene, providing a strong rationale for its selection in efficacy studies where maximizing tumor regression is critical.
- [1] Haag, J. D., & Gould, M. N. (1994). Mammary carcinoma regression induced by perillyl alcohol, a hydroxylated analog of limonene. Cancer Chemotherapy and Pharmacology, 34(6), 477-483. View Source
